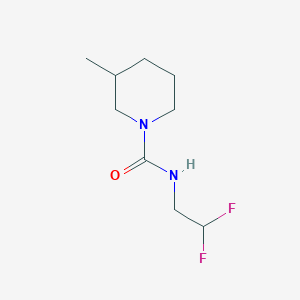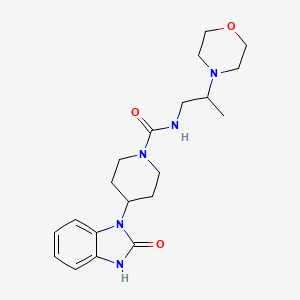![molecular formula C17H15ClF2N2O4 B7635319 N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B7635319.png)
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical trials and is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
作用機序
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide acts as a potent inhibitor of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation pathways. Inhibition of NAE by N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide leads to the accumulation of NEDD8-conjugated proteins, which are critical for cell cycle progression. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide have been extensively studied in preclinical models. N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. Additionally, N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been shown to inhibit tumor growth in xenograft models of various types of cancer.
実験室実験の利点と制限
One of the major advantages of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is its potent inhibitory activity against NAE, which makes it an attractive therapeutic candidate for the treatment of cancer. However, one of the limitations of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is its potential toxicity, which may limit its clinical use.
将来の方向性
There are several future directions for the study of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide. One potential area of research is the development of combination therapies that incorporate N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide with other cancer treatments. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide in clinical settings. Finally, the development of biomarkers that can predict response to N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide therapy may improve patient selection and treatment outcomes.
合成法
The synthesis of N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with methyl isocyanate, followed by reduction and subsequent reaction with 4-(difluoromethoxy)-3-methoxyaniline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide.
科学的研究の応用
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. This inhibition leads to the accumulation of proteins that are critical for cell cycle progression, ultimately resulting in cell death.
特性
IUPAC Name |
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O4/c1-21-15(23)9-3-5-11(18)12(7-9)22-16(24)10-4-6-13(26-17(19)20)14(8-10)25-2/h3-8,17H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPMHXVSYSODHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(methylcarbamoyl)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![6-[[1-(4-Fluorophenyl)benzimidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635302.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)

![1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7635312.png)